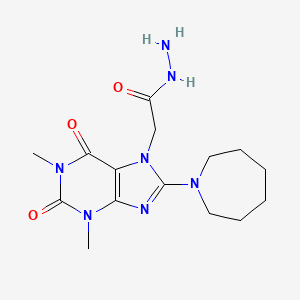
3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that belongs to the class of oxadiazole derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, it has been found to have low toxicity, making it a safer option for lab experiments. However, the compound has some limitations, such as its limited solubility in aqueous solutions, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer treatment. Another potential direction is to study its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. Additionally, further research could be done to explore the compound's antioxidant properties and its potential as a protective agent against free radical damage.
Méthodes De Synthèse
The synthesis of 3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide involves a multi-step process. The initial step involves the reaction of 4-fluorothiophenol with 2-bromoacetophenone in the presence of a base to form 4-(4-fluorophenylthio)acetophenone. This intermediate is then reacted with N-(2-hydroxyethyl)acetamide in the presence of a dehydrating agent to form 3-((4-fluorophenyl)thio)-N-(2-hydroxyethyl)propanamide. Finally, the reaction of this intermediate with 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine in the presence of a coupling agent leads to the formation of 3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide.
Applications De Recherche Scientifique
The compound has been found to have potential applications in the field of medicine. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S/c1-20-8-6-13-17-18-14(21-13)16-12(19)7-9-22-11-4-2-10(15)3-5-11/h2-5H,6-9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYMPIXOYPVKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)CCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2790682.png)
![Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate](/img/structure/B2790686.png)


![(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2790690.png)
![N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790693.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2790695.png)
![2-(4-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B2790697.png)

![5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride](/img/structure/B2790699.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2790701.png)

